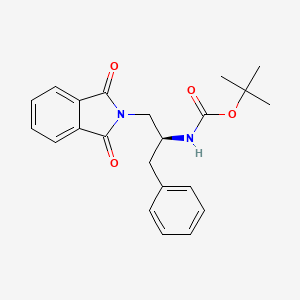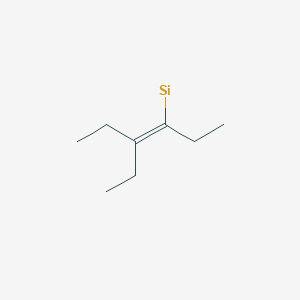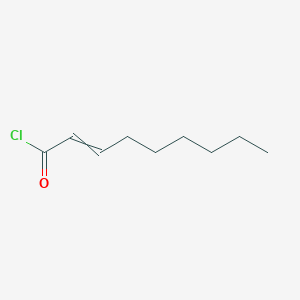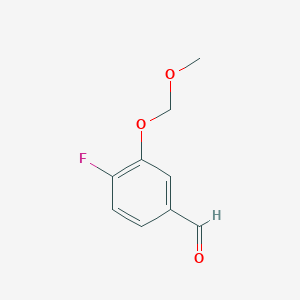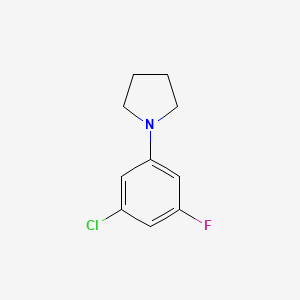
Foliaxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Foliaxanthin is a xanthophyll pigment found in green leaves. It is closely related to neoxanthin and plays a significant role in the photoprotective mechanisms of plants and algae. Xanthophylls, including this compound, are essential for photosynthesis and protecting the photosynthetic apparatus from damage caused by excessive light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of foliaxanthin involves several steps, starting from β-carotene. The process includes epoxidation and hydroxylation reactions to introduce the necessary functional groups. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction from natural sources, such as green leaves and algae. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound from other carotenoids and impurities.
Análisis De Reacciones Químicas
Types of Reactions: Foliaxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Foliaxanthin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the photoprotective mechanisms in plants.
Biology: Investigated for its role in protecting photosynthetic organisms from light-induced damage.
Industry: Used in the food and cosmetic industries for its antioxidant properties and as a natural colorant.
Mecanismo De Acción
Foliaxanthin exerts its effects through its ability to absorb excess light energy and dissipate it as heat, thereby protecting the photosynthetic apparatus from damage. The molecular targets include the light-harvesting complexes in chloroplasts, where this compound plays a crucial role in non-photochemical quenching.
Comparación Con Compuestos Similares
Neoxanthin: Another xanthophyll pigment with similar photoprotective properties.
Lutein: A xanthophyll found in green leafy vegetables, known for its antioxidant properties.
Zeaxanthin: A xanthophyll that plays a role in protecting the eyes from harmful light.
Uniqueness: Foliaxanthin is unique due to its specific structure and the role it plays in the photoprotective mechanisms of plants. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C40H56O4 |
|---|---|
Peso molecular |
600.9 g/mol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20- |
Clave InChI |
PGYAYSRVSAJXTE-NXBQOJNHSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1C(CC(CC1(C)O)O)(C)C)/C=C/C=C(/C)\C=C\C23C(CC(CC2(O3)C)O)(C)C |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


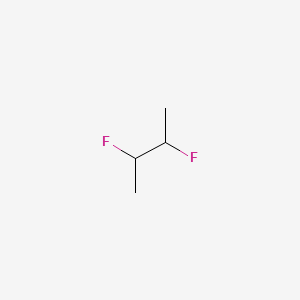
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
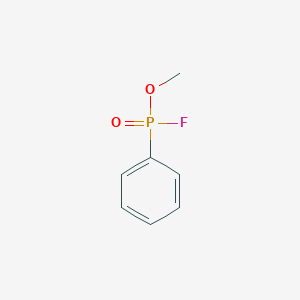

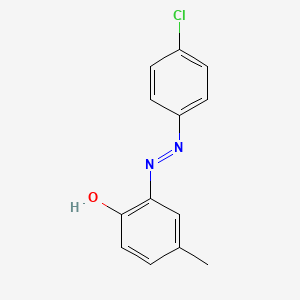
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)

